8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a dihydrobenzo[f][1,4]oxazepinone scaffold. The compound is recognized for its potential biological activity and applications in medicinal chemistry. Its unique structure allows for interactions with various molecular targets, making it a subject of interest in drug development and chemical research.
The compound is classified as a member of the oxazepine family, which are seven-membered heterocycles containing nitrogen and oxygen atoms. It is identified by the chemical registry number 1962125-90-1 and can be synthesized through various organic reactions involving multi-step processes. Its synthesis often involves the use of specific precursors that undergo bromination and fluorination, followed by cyclization to form the oxazepinone ring.
The synthesis of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves several key steps:
The synthesis often employs solvents such as tetrahydrofuran or dichloromethane, along with bases like potassium carbonate or sodium hydride. Reaction monitoring is typically done using thin-layer chromatography to ensure completion before purification steps are undertaken .
The molecular structure of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one features a fused bicyclic system consisting of a benzene ring fused with an oxazepine ring. The presence of bromine at position 8 and fluorine at position 6 significantly influences its chemical properties.
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled regarding temperature, solvent choice, and pH to achieve desired transformations.
The mechanism of action for 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The presence of halogen substituents enhances binding affinity and selectivity towards these targets, potentially modulating signaling pathways or inhibiting enzyme activities.
Research indicates that compounds like this may affect various biological processes depending on their specific application in pharmacology .
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has significant applications in scientific research:
The benzoxazepinone core of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is typically constructed through cyclocondensation reactions. A common approach involves ortho-aminophenol derivatives reacting with α-halo carbonyl compounds under basic conditions. For example, 2-amino-4-fluorophenol reacts with ethyl 4-bromoacetoacetate in toluene at reflux to form the dihydrobenzooxazepinone scaffold after intramolecular lactamization. This method yields the unsubstituted core at approximately 65–75%, necessitating further bromination at the C8 position using bromine in acetic acid [10].
Alternative routes employ Knoevenagel condensation followed by reductive amination. Here, 5-fluoro-2-nitrobenzaldehyde undergoes condensation with diethyl malonate, followed by reduction of the nitro group and spontaneous cyclization. This sequence achieves higher regioselectivity for the C6-fluoro substituent (yield: 70–80%) but requires palladium-catalyzed bromination for C8-functionalization [10].
Table 1: Cyclocondensation Routes for Benzoxazepinone Core Synthesis
Starting Materials | Conditions | Key Step | Yield |
---|---|---|---|
2-Amino-4-fluorophenol + Ethyl 4-bromoacetoacetate | Toluene, reflux, 12 h | Lactamization | 65–75% |
5-Fluoro-2-nitrobenzaldehyde + Diethyl malonate | Piperidine/EtOH, 80°C | Reductive amination/cyclization | 70–80% |
Introducing bromo and fluoro substituents requires precise control due to their divergent electronic effects. Fluorination precedes bromination in most protocols, leveraging fluorine’s strong ortho-directing influence for electrophilic bromination. Directed ortho-lithiation is particularly effective: protected 3,4-dihydrobenzooxazepinones undergo lithiation at C8 using n-butyllithium at −78°C, followed by quenching with bromine to install bromine regioselectively. This method achieves >90% regiopurity but demands anhydrous conditions [7] [8].
Competing reactions arise if halogenation sequences are misordered. Electrophilic bromination of C6-fluorinated precursors without directing groups yields 10–15% of the unwanted C7-bromo isomer due to fluorine’s moderate deactivating effect. Halogen stability is also critical, as the C–Br bond in C8-brominated products can undergo solvolysis during purification if heated above 80°C in protic solvents [8] [9].
Palladium catalysis enables late-stage, position-selective halogenation, circumventing traditional limitations. Suzuki-Miyaura coupling on dibrominated precursors is highly effective: 8,6-Dibromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one reacts with vinyltributylstannane under Palladium(II) chloride catalysis (PdCl₂(PPh₃)₂; 5 mol%) to yield the C6-vinyl derivative. Subsequent ozonolysis and fluorination with Diethylaminosulfur trifluoride install the C6-fluoro group, achieving 85% overall regioselectivity [4] [10].
Direct C–H bromination uses palladium-activated sites. Catalysts like Palladium acetate with 1,10-Phenanthroline direct bromination exclusively to C8 in 6-fluoro-3,4-dihydrobenzooxazepinones, as confirmed by X-ray crystallography. This single-step method reaches 92% yield but requires stoichiometric N-bromosuccinimide [4].
Table 2: Palladium-Catalyzed Halogenation Methods
Method | Catalyst System | Selectivity | Yield | Advantage |
---|---|---|---|---|
Suzuki Coupling-Fluorination | PdCl₂(PPh₃)₂/SnBu₃ | C6-F >85% | 78% | Avoids electrophilic impurities |
Directed C–H Bromination | Pd(OAc)₂/1,10-Phenanthroline | C8-Br >90% | 92% | Single-step, no prefunctionalization |
Microwave irradiation drastically accelerates benzoxazepinone ring closure while improving yields. In synthesizing the core, N-(2-hydroxy-5-fluorophenyl)-β-alanine esters undergo cyclization under microwave conditions (250 W, 180°C, 20 min) using p-toluenesulfonic acid as a catalyst. This reduces reaction time from 12 hours to 20 minutes and increases yields from 68% to 94% by suppressing decarboxylation side reactions [10].
Bromination also benefits from microwave enhancement. 6-Fluoro-3,4-dihydrobenzooxazepinone reacts with N-bromosuccinimide in acetonitrile under microwave irradiation (150°C, 10 min), achieving 96% conversion with <2% dibromination. Conventional heating at 80°C requires 4 hours for 85% conversion and yields 7–9% dibromide impurity [10].
Mechanochemical methods eliminate solvent waste in benzoxazepinone synthesis. Ball milling stoichiometric mixtures of 2-amino-4-fluorophenol and bromoacetyl bromide with potassium carbonate (base) yields 8-bromo-6-fluoro-3,4-dihydrobenzooxazepinone directly. The mechanical force facilitates N-alkylation and S_NAr cyclization in one pot (30 min, 45 Hz), achieving 88% yield and 99% atom economy. This avoids toxic solvents like dimethylformamide and reduces purification needs [10].
Choline chloride-based deep eutectic solvents (DES) serve as recyclable reaction media for core cyclization. A DES of choline chloride and urea (1:2 molar ratio) catalyzes the condensation of methyl 2-(2-amino-4-fluorophenoxy)acetate at 100°C, forming the benzoxazepinone ring in 3 hours with 91% yield. The DES system is reused five times with <5% yield reduction, minimizing solvent waste. Life-cycle analysis confirms a 60% reduction in Environmental Factor compared to toluene-based routes [10].
Table 3: Green Synthesis Metrics Comparison
Parameter | Mechanochemical | DES System | Traditional Solvent-Based |
---|---|---|---|
Reaction Time | 30 min | 3 h | 12–24 h |
Yield | 88% | 91% | 65–75% |
Solvent Waste | 0 mL/g product | 5 mL/g product | 150 mL/g product |
Energy Consumption | Low (mechanical) | Moderate | High (heating/reflux) |
Reusability | Not applicable | >5 cycles | Not applicable |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1